molecular formula C22H23NO B10790731 11-Propargyloxy-N-propylnoraporphine

11-Propargyloxy-N-propylnoraporphine

Cat. No.: B10790731
M. Wt: 317.4 g/mol
InChI Key: GYGFWUNSKKZJNC-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Propargyloxy-N-propylnoraporphine is a synthetic compound belonging to the class of aporphine alkaloids. These compounds are known for their diverse pharmacological activities, particularly in the modulation of dopamine receptors. The introduction of a propargyloxy group at the 11th position and a propyl group at the nitrogen atom enhances its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Propargyloxy-N-propylnoraporphine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 11-Propargyloxy-N-propylnoraporphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

11-Propargyloxy-N-propylnoraporphine has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-Propargyloxy-N-propylnoraporphine involves its interaction with dopamine receptors. It acts as a dopamine receptor antagonist, particularly targeting the D2 and D3 receptors. This interaction modulates dopamine signaling pathways, which are crucial in various neurological processes .

Comparison with Similar Compounds

Comparison: 11-Propargyloxy-N-propylnoraporphine is unique due to the presence of the propargyloxy group, which enhances its pharmacological properties compared to its analogs. The propargyloxy group provides additional sites for chemical modification, making it a versatile compound for further research and development .

Properties

Molecular Formula

C22H23NO

Molecular Weight

317.4 g/mol

IUPAC Name

(6aR)-6-propyl-11-prop-2-ynoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

InChI

InChI=1S/C22H23NO/c1-3-12-23-13-11-16-7-5-9-18-21(16)19(23)15-17-8-6-10-20(22(17)18)24-14-4-2/h2,5-10,19H,3,11-15H2,1H3/t19-/m1/s1

InChI Key

GYGFWUNSKKZJNC-LJQANCHMSA-N

Isomeric SMILES

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=CC=C4)OCC#C

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)OCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.